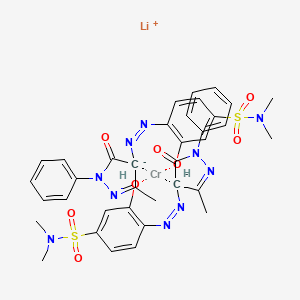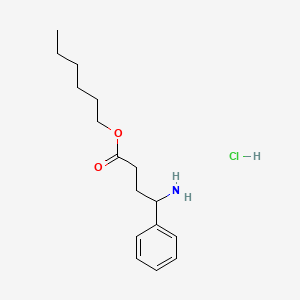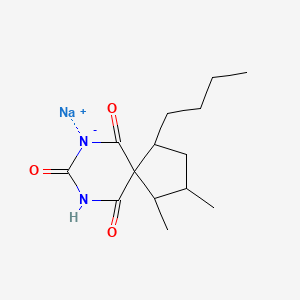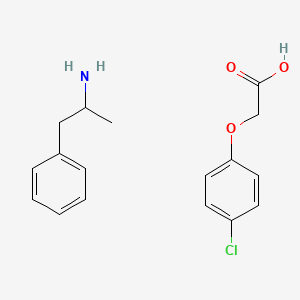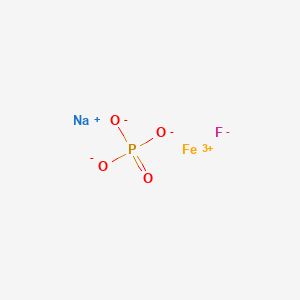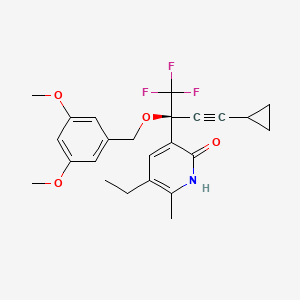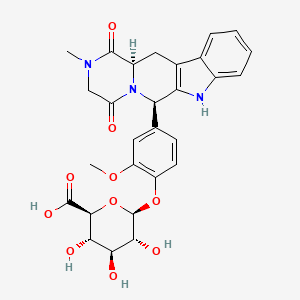
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic azo dye. It is widely used in various industries, particularly in textile and leather dyeing, due to its vibrant orange color. The compound is characterized by its complex molecular structure, which includes sulphonate, azo, and nitro functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of p-toluidine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)aniline) under acidic conditions to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated using sulfuric acid to introduce the sulphonate group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulphonate group.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile and leather dyeing, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulphonate groups. The azo group is responsible for the compound’s vibrant color, while the sulphonate group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A sulphonated azo dye used in textile dyeing.
Direct Blue 1: A direct dye with a similar azo structure but different functional groups.
Uniqueness
Sodium 2-(4-((4-(((p-tolyl)sulphonyl)oxy)-3-tolyl)azo)anilino)-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in various industrial applications.
Propiedades
Número CAS |
83006-49-9 |
|---|---|
Fórmula molecular |
C26H21N4NaO8S2 |
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
sodium;2-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
SKFIFCOCLZVGGJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


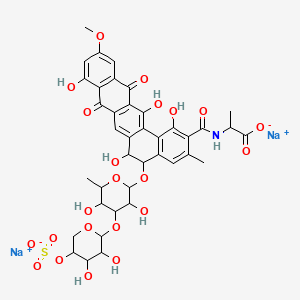

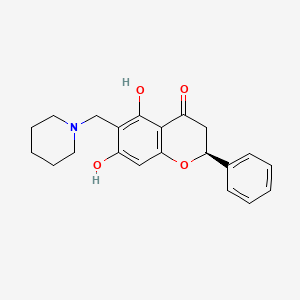


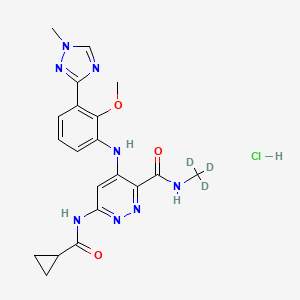
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
